3-fluoro-4-methyl-N-(oxolan-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-4-methyl-N-(oxolan-2-ylmethyl)benzamide, also known as FMeOXB, is a chemical compound that has gained attention in scientific research due to its potential applications in neuroscience. FMeOXB is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in regulating synaptic plasticity and neuronal excitability. In
Wirkmechanismus
3-fluoro-4-methyl-N-(oxolan-2-ylmethyl)benzamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of this receptor without directly activating it. mGluR5 is a G protein-coupled receptor that is primarily expressed in the central nervous system and plays a crucial role in regulating synaptic plasticity and neuronal excitability. By enhancing mGluR5 signaling, 3-fluoro-4-methyl-N-(oxolan-2-ylmethyl)benzamide can modulate the activity of excitatory synapses, leading to improved cognitive function and reduced motor deficits.
Biochemical and Physiological Effects
3-fluoro-4-methyl-N-(oxolan-2-ylmethyl)benzamide has been shown to have a range of biochemical and physiological effects, including increased mGluR5 signaling, enhanced synaptic plasticity, and improved cognitive function. 3-fluoro-4-methyl-N-(oxolan-2-ylmethyl)benzamide has also been shown to reduce motor deficits in preclinical models of Parkinson's disease and to decrease drug-seeking behavior in preclinical models of addiction. In addition, 3-fluoro-4-methyl-N-(oxolan-2-ylmethyl)benzamide has been shown to normalize mGluR5 signaling in preclinical models of fragile X syndrome, leading to improvements in behavioral and cognitive deficits.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of 3-fluoro-4-methyl-N-(oxolan-2-ylmethyl)benzamide is its selectivity for mGluR5, which allows for targeted modulation of this receptor without affecting other glutamate receptors. 3-fluoro-4-methyl-N-(oxolan-2-ylmethyl)benzamide also has good bioavailability and can be administered orally or intraperitoneally. However, 3-fluoro-4-methyl-N-(oxolan-2-ylmethyl)benzamide has some limitations for lab experiments, including its relatively low solubility in water and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 3-fluoro-4-methyl-N-(oxolan-2-ylmethyl)benzamide, including further investigation of its therapeutic potential in neurological disorders and its potential as a tool for studying mGluR5 signaling. In addition, there is a need for the development of more potent and selective mGluR5 positive allosteric modulators, which could have even greater therapeutic potential. Finally, there is a need for further investigation of the biochemical and physiological effects of 3-fluoro-4-methyl-N-(oxolan-2-ylmethyl)benzamide, particularly in the context of its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of 3-fluoro-4-methyl-N-(oxolan-2-ylmethyl)benzamide involves a series of chemical reactions, starting with the reaction between 3-fluoro-4-methylbenzoic acid and oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-hydroxymethyltetrahydrofuran to form the oxalyl-protected intermediate, which is subsequently deprotected with sodium methoxide to yield 3-fluoro-4-methyl-N-(oxolan-2-ylmethyl)benzamide. The overall yield of this synthesis method is around 30%, and the purity of the final product can be further improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-fluoro-4-methyl-N-(oxolan-2-ylmethyl)benzamide has been extensively studied in preclinical models of neurological disorders, including Parkinson's disease, schizophrenia, and addiction. In these studies, 3-fluoro-4-methyl-N-(oxolan-2-ylmethyl)benzamide has been shown to enhance mGluR5 signaling, leading to improved cognitive function, reduced motor deficits, and decreased drug-seeking behavior. 3-fluoro-4-methyl-N-(oxolan-2-ylmethyl)benzamide has also been investigated as a potential therapeutic agent for fragile X syndrome, a genetic disorder that causes intellectual disability and autism spectrum disorders. In fragile X syndrome, mGluR5 signaling is dysregulated, and 3-fluoro-4-methyl-N-(oxolan-2-ylmethyl)benzamide has been shown to normalize this signaling pathway, leading to improvements in behavioral and cognitive deficits.
Eigenschaften
IUPAC Name |
3-fluoro-4-methyl-N-(oxolan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-9-4-5-10(7-12(9)14)13(16)15-8-11-3-2-6-17-11/h4-5,7,11H,2-3,6,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEHYZLYDGQBOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2CCCO2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-methyl-N-(oxolan-2-ylmethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.